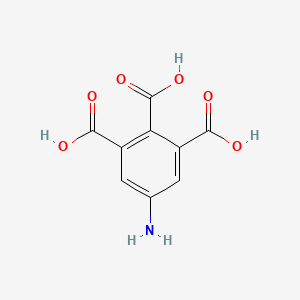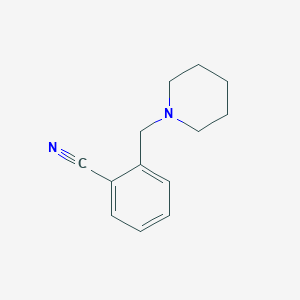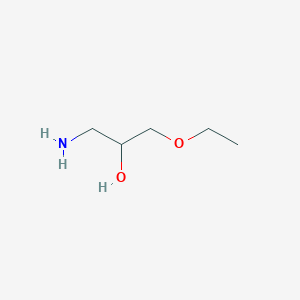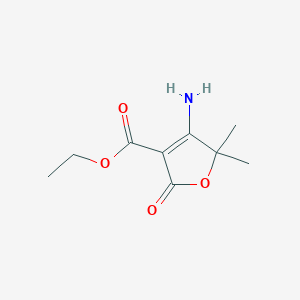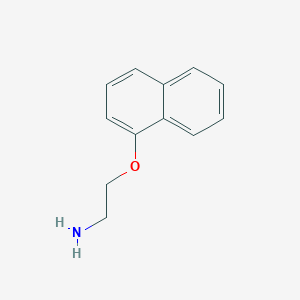
1-萘氧基乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Naphthalen-1-yloxy)ethanamine is a chemical compound with the molecular formula C12H13NOThis compound is a white to off-white crystalline powder that is soluble in water and organic solvents.
科学研究应用
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It has been investigated for its potential biological activities, including its role as a TRPM4 inhibitor for the treatment of prostate cancer.
Medicine: The compound’s antiproliferative activity against cancer cell lines makes it a promising candidate for further drug development.
作用机制
- 2-(Naphthalen-1-yloxy)ethanamine interacts with a specific target called Transient Receptor Potential Melastatin 4 (TRPM4) . TRPM4 is considered a potential target for cancer and other human diseases .
- The inhibition of TRPM4 by NPOE may lead to altered cellular responses, including reduced proliferation and changes in protein expression .
Target of Action
Mode of Action
Result of Action
生化分析
Biochemical Properties
2-(Naphthalen-1-yloxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a TRPM4 inhibitor, which is a transient receptor potential melastatin 4 channel involved in various physiological processes . The interaction between 2-(Naphthalen-1-yloxy)ethanamine and TRPM4 can inhibit the channel’s activity, leading to potential therapeutic effects in conditions like prostate cancer .
Cellular Effects
2-(Naphthalen-1-yloxy)ethanamine has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(Naphthalen-1-yloxy)ethanamine can induce apoptosis in prostate cancer cells by inhibiting the TRPM4 channel . This inhibition leads to reduced cell proliferation and colony formation, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 2-(Naphthalen-1-yloxy)ethanamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the TRPM4 channel, 2-(Naphthalen-1-yloxy)ethanamine inhibits its activity, leading to downstream effects such as reduced androgen receptor protein expression and increased apoptosis in cancer cells . This mechanism underscores its potential therapeutic applications in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Naphthalen-1-yloxy)ethanamine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(Naphthalen-1-yloxy)ethanamine remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of 2-(Naphthalen-1-yloxy)ethanamine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses might be insufficient to achieve the desired therapeutic outcomes. It is essential to determine the optimal dosage that balances efficacy and safety. Studies have indicated that dose-dependent effects are observed, with higher doses potentially leading to increased apoptosis in cancer cells .
Metabolic Pathways
2-(Naphthalen-1-yloxy)ethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes . These metabolic pathways are crucial for its biotransformation and elimination from the body.
Transport and Distribution
The transport and distribution of 2-(Naphthalen-1-yloxy)ethanamine within cells and tissues are essential for its biological activity. The compound is transported through cellular membranes and distributed to different tissues. It interacts with transporters and binding proteins that facilitate its movement and localization within the body. Understanding its transport and distribution is vital for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Naphthalen-1-yloxy)ethanamine affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(Naphthalen-1-yloxy)ethanamine involves the catalytic amination of naphthalene. This process uses vanadium catalysts under mild conditions to achieve a high yield of naphthylamine, which can then be further reacted to form 2-(Naphthalen-1-yloxy)ethanamine . Another method involves the reduction of nitriles using lithium tetrahydridoaluminate (III) (LiAlH4), which is a common reducing agent in organic synthesis .
Industrial Production Methods
Industrial production methods for 2-(Naphthalen-1-yloxy)ethanamine are not well-documented in the available literature. the use of catalytic amination and reduction reactions suggests that these methods could be scaled up for industrial production.
化学反应分析
Types of Reactions
2-(Naphthalen-1-yloxy)ethanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoxy derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of naphthylamine.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium tetrahydridoaluminate (III) (LiAlH4) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoxy derivatives, while reduction can produce different forms of naphthylamine.
相似化合物的比较
Similar Compounds
2-(Naphthalen-1-yl)ethanamine: This compound is structurally similar but lacks the oxygen atom in the ether linkage.
2-(Naphthalen-1-yloxy)-N-phenylacetamide: This derivative has been studied for its TRPM4 inhibitory activity and potential anticancer properties.
Uniqueness
2-(Naphthalen-1-yloxy)ethanamine is unique due to its specific molecular structure, which allows it to interact with TRPM4 channels effectively. This interaction is not observed in other similar compounds, making it a valuable compound for scientific research and potential therapeutic applications.
属性
IUPAC Name |
2-naphthalen-1-yloxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBZLKKWMHCRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
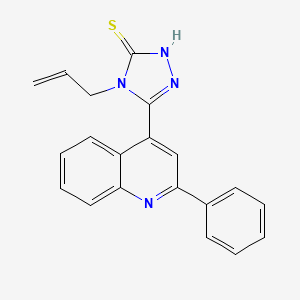
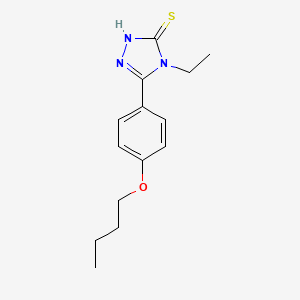
![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1285200.png)
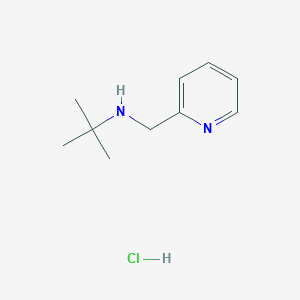
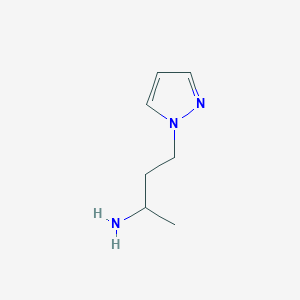
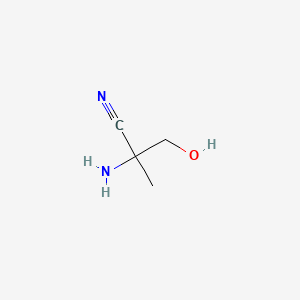
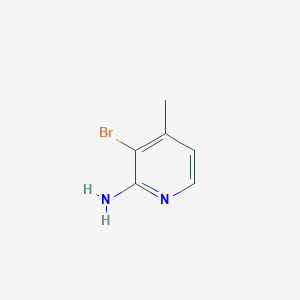
![{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}methanamine](/img/structure/B1285225.png)
